molecular formula C18H9Br3O3 B14775657 1,3,5-Tris(5-bromofuran-2-yl)benzene

1,3,5-Tris(5-bromofuran-2-yl)benzene

Cat. No.: B14775657
M. Wt: 513.0 g/mol
InChI Key: HBPGSRUHZRPJEB-UHFFFAOYSA-N
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Description

1,3,5-Tris(5-bromofuran-2-yl)benzene is a chemical compound with the molecular formula C18H9Br3O3 and a molecular weight of 512.97 g/mol This compound features a benzene ring substituted with three bromofuran groups at the 1, 3, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris(5-bromofuran-2-yl)benzene typically involves the bromination of furan derivatives followed by a coupling reaction with a benzene core. One common method includes the use of bromine and a suitable catalyst to brominate furan, followed by a Suzuki-Miyaura coupling reaction to attach the bromofuran groups to the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The process often requires specialized equipment to handle the reactive bromine and to maintain the desired reaction temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(5-bromofuran-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Suzuki-Miyaura Coupling: Typically involves palladium catalysts and boronic acids or esters.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furan derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

1,3,5-Tris(5-bromofuran-2-yl)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3,5-Tris(5-bromofuran-2-yl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and furan rings. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tris(5-bromofuran-2-yl)benzene is unique due to the presence of bromofuran groups, which provide distinct reactivity and potential for various chemical transformations. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .

Properties

Molecular Formula

C18H9Br3O3

Molecular Weight

513.0 g/mol

IUPAC Name

2-[3,5-bis(5-bromofuran-2-yl)phenyl]-5-bromofuran

InChI

InChI=1S/C18H9Br3O3/c19-16-4-1-13(22-16)10-7-11(14-2-5-17(20)23-14)9-12(8-10)15-3-6-18(21)24-15/h1-9H

InChI Key

HBPGSRUHZRPJEB-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)C2=CC(=CC(=C2)C3=CC=C(O3)Br)C4=CC=C(O4)Br

Origin of Product

United States

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